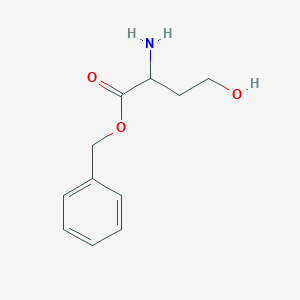

Benzyl 2-amino-4-hydroxybutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

benzyl 2-amino-4-hydroxybutanoate |

InChI |

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 |

InChI Key |

PIICDTONQLAGTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Benzyl 2-amino-4-hydroxybutanoate, a valuable building block in peptide synthesis and drug development. The document details the prevalent synthetic route, including experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a derivative of the non-proteinogenic amino acid 4-hydroxybutanoic acid. The presence of a benzyl ester protecting the carboxylic acid and a free or protected amino group makes it a versatile intermediate in organic synthesis. It serves as a crucial component in the construction of complex peptides and other pharmaceutically relevant molecules.[1] The synthesis of this compound typically involves a two-step process: the protection of the amino group of 2-amino-4-hydroxybutanoic acid, followed by the esterification of the carboxylic acid with benzyl alcohol.

Primary Synthesis Route: N-Protection Followed by Benzyl Esterification

The most common and well-established method for synthesizing Benzyl 2-amino-4-hydroxybutanoate involves the initial protection of the amino group of 2-amino-4-hydroxybutanoic acid, most frequently with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxylic acid functionality with benzyl alcohol. The final step involves the deprotection of the amino group to yield the target compound.

Signaling Pathway of the Synthesis

Caption: General synthesis pathway for Benzyl 2-amino-4-hydroxybutanoate.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of Benzyl 2-amino-4-hydroxybutanoate.

Method 1: Synthesis of N-Boc-2-amino-4-hydroxybutanoic Acid

This procedure outlines the protection of the amino group of 2-amino-4-hydroxybutanoic acid using di-tert-butyl dicarbonate.

Materials:

-

2-amino-4-hydroxybutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of acetonitrile and water.

-

Add a base such as sodium hydroxide or a catalytic amount of DMAP to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Method 2: Synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

This protocol describes the esterification of the N-Boc protected amino acid with benzyl alcohol.

Materials:

-

N-Boc-2-amino-4-hydroxybutanoic acid

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in DMF.

-

Add cesium carbonate and a catalytic amount of tetrabutylammonium iodide to the solution.

-

To the stirred mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. A similar re-benzylation reaction has been reported with a yield of 65%.[2]

Method 3: Deprotection of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

This final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

-

Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, dichloromethane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent to the mixture at 0 °C.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the deprotection is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Benzyl 2-amino-4-hydroxybutanoate.

Quantitative Data Summary

| Step | Reaction | Reagents | Typical Yield | Purity | Reference |

| 1 | N-Boc Protection | (Boc)₂O, Base | >90% | High | General Knowledge |

| 2 | Benzyl Esterification | BnBr, Cs₂CO₃, TBAI | 65% (for a similar re-benzylation) | High after chromatography | [2] |

| 3 | N-Boc Deprotection | TFA or HCl | >95% | High | General Knowledge |

Characterization Data

The following is a predicted ¹H-NMR spectrum for the N-Boc protected intermediate, (2S)-2-tert-butoxycarbonylamino-4-hydroxybutyric acid benzyl ester.

Predicted ¹H-NMR (CDCl₃, 500 MHz):

-

δ = 1.43-1.45 (s, 9H, C(CH₃)₃)

-

δ = 2.16 (m, 1H, CH₂-3)

-

δ = 2.30 (br m, 1H, CH₂-3)

-

δ = 4.24 (ddd, J₁=5.9 Hz, J₂=9.3 Hz, J₃=11.4 Hz, 1H, CH₂-4)

-

δ = 4.34 (br s, 1H, CH₂-4)

-

δ = 4.43 (t, J₁=8.8 Hz, J₂=8.8 Hz, 1H, CH-2)

-

δ = 4.69 (s, 2H, CH₂-phenyl)

-

δ = 5.18 (d, J₁=3.7 Hz, 1H, NH)

-

δ = 7.33 (m, 5H, phenyl) ppm[3]

Alternative Synthetic Approaches

While the Boc-protection route is most common, other protecting groups such as Carboxybenzyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can also be employed for the amino group. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent steps in a larger synthesis.

Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of chiral amino acids and their derivatives. Enzymatic resolutions or asymmetric synthesis could potentially be employed to produce enantiomerically pure Benzyl 2-amino-4-hydroxybutanoate, which is often a critical requirement in pharmaceutical applications.

Conclusion

The synthesis of Benzyl 2-amino-4-hydroxybutanoate is a well-established process that is crucial for the advancement of peptide chemistry and drug discovery. The primary route involving N-Boc protection followed by benzyl esterification provides a reliable method for obtaining this key intermediate. This guide has provided detailed protocols and a summary of the available data to aid researchers in their synthetic endeavors. Further optimization and exploration of alternative methods, such as biocatalysis, may lead to even more efficient and stereoselective syntheses in the future.

References

Physical and chemical properties of Benzyl 2-amino-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a chiral amino acid ester of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure, incorporating a primary amine, a hydroxyl group, and a benzyl ester, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly peptides and other biologically active compounds. The benzyl ester group serves as a readily removable protecting group for the carboxylic acid, while the amino and hydroxyl functionalities offer sites for further chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 2-amino-4-hydroxybutanoate, detailed experimental protocols for its synthesis and handling, and visualizations of key chemical transformations.

Core Properties

While specific experimental data for Benzyl 2-amino-4-hydroxybutanoate is not widely available in the literature, its properties can be inferred from closely related compounds and general principles of organic chemistry.

Physical Properties

Quantitative physical data for the title compound is scarce. The following table summarizes key identifiers and highlights the lack of experimentally determined physical constants.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | benzyl 2-amino-4-hydroxybutanoate | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCO)N | [1] |

| InChI Key | PIICDTONQLAGTM-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Chemical Properties

Benzyl 2-amino-4-hydroxybutanoate is expected to exhibit chemical properties characteristic of a primary amine, a primary alcohol, and a benzyl ester.

| Property | Description |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated due to the presence of the hydrophobic benzyl group. |

| Reactivity | The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and peptide bond formation. The hydroxyl group can undergo oxidation or be used as a nucleophile. The benzyl ester can be cleaved under various conditions, most commonly via catalytic hydrogenation. |

| Stability | The compound is generally stable under neutral conditions. The benzyl ester can be labile to strong acids and bases. |

Experimental Protocols

Due to the lack of a specific, published, step-by-step synthesis for Benzyl 2-amino-4-hydroxybutanoate, this section provides detailed general procedures for the synthesis of amino acid benzyl esters, which are directly applicable. The most common route involves a two-step process: N-protection of the starting amino acid followed by esterification, and then deprotection. An alternative is the direct Fischer-Speier esterification.

Synthesis Workflow

Caption: Overview of synthetic strategies for Benzyl 2-amino-4-hydroxybutanoate.

Two-Step Synthesis via N-Protection

This is a widely used and generally high-yielding method that provides a clean product.

Step 1: N-Boc Protection of 2-Amino-4-hydroxybutanoic acid

Materials:

-

2-Amino-4-hydroxybutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of dioxane (or THF) and water.

-

Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 9-10.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction mixture over a period of 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Step 2: Benzyl Esterification

Materials:

-

N-Boc-2-amino-4-hydroxybutanoic acid

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in anhydrous DMF.

-

Add cesium carbonate to the solution and stir for 15-30 minutes at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

Step 3: N-Boc Deprotection

Materials:

-

N-Boc-Benzyl 2-amino-4-hydroxybutanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-Benzyl 2-amino-4-hydroxybutanoate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Benzyl 2-amino-4-hydroxybutanoate.

Caption: The reversible nature of Boc protection for amines.

Direct Fischer-Speier Esterification

This method is more direct but can sometimes lead to lower yields and the formation of byproducts.[2]

Materials:

-

2-Amino-4-hydroxybutanoic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene or Cyclohexane[2]

-

Diethyl ether or Ethyl acetate[2]

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-amino-4-hydroxybutanoic acid, a significant excess of benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene (or cyclohexane).[2]

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.[2]

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether or ethyl acetate to precipitate the p-toluenesulfonate salt of the product.[2]

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.

Characterization

As no specific spectral data for Benzyl 2-amino-4-hydroxybutanoate is readily available, the following table provides expected characteristic signals based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.2 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).~3.6-3.8 ppm (m, 1H): Methine proton at the α-carbon (CH-NH₂).~3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (CH₂-OH).~1.8-2.0 ppm (m, 2H): Methylene protons at the β-carbon (CH₂-CH).Broad singlet: Protons of the amino and hydroxyl groups (exchangeable with D₂O). |

| ¹³C NMR | ~173-175 ppm: Carbonyl carbon of the ester.~135-136 ppm: Quaternary aromatic carbon of the benzyl group.~128-129 ppm: Aromatic carbons of the benzyl group.~66-67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).~58-60 ppm: Methylene carbon adjacent to the hydroxyl group (CH₂-OH).~54-56 ppm: Methine carbon at the α-carbon (CH-NH₂).~35-37 ppm: Methylene carbon at the β-carbon (CH₂-CH). |

| IR (Infrared Spectroscopy) | ~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.~3030 cm⁻¹: Aromatic C-H stretching.~2850-2950 cm⁻¹: Aliphatic C-H stretching.~1730-1750 cm⁻¹: C=O stretching of the ester.~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.~1100-1200 cm⁻¹: C-O stretching of the ester. |

| Mass Spectrometry (MS) | [M+H]⁺ = 210.1125: Expected exact mass for the protonated molecule (C₁₁H₁₆NO₃⁺). |

Applications in Research and Development

Benzyl 2-amino-4-hydroxybutanoate is primarily utilized as a synthetic intermediate. Its key applications include:

-

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains. The benzyl ester protects the C-terminus during peptide coupling reactions.[1]

-

Pharmaceutical Development: It serves as a chiral building block for the synthesis of complex drug molecules where the amino and hydroxyl groups can be further functionalized.[1]

-

Biochemical Research: Derivatives of this compound can be used to probe enzyme mechanisms and protein interactions.[1]

Safety and Handling

As with all laboratory chemicals, Benzyl 2-amino-4-hydroxybutanoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-amino-4-hydroxybutanoate, a niche amino acid derivative with potential applications in peptide synthesis and drug development. Due to the limited availability of a registered CAS number for the free base, this document focuses on the hydrochloride salt, specifically (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride. This guide covers its chemical identity, synthesis, potential applications, and relevant experimental protocols. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.70 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCO)N.Cl |

| Physical Form | Expected to be a solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Note: The properties listed are based on the hydrochloride salt and may vary for the free base.

Synthesis and Experimental Protocols

The synthesis of benzyl esters of amino acids is a well-established process in organic chemistry. While a specific protocol for (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride is not widely published, a general and adaptable method involves the direct esterification of the parent amino acid with benzyl alcohol in the presence of an acid catalyst.

General Experimental Protocol for Benzyl Esterification of Amino Acids

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

(S)-2-amino-4-hydroxybutanoic acid

-

Benzyl alcohol (reagent grade)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Anhydrous methanol

-

Reaction flask with a condenser and stirring mechanism

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend the (S)-2-amino-4-hydroxybutanoic acid in anhydrous methanol in a reaction flask.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction. Alternatively, bubble dry hydrogen chloride gas through the suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the starting material is fully dissolved.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride.

-

For transesterification to the benzyl ester, dissolve the crude product in benzyl alcohol.

-

Heat the mixture, and if necessary, use a Dean-Stark apparatus to remove the methanol formed during the reaction.

-

After completion, cool the reaction mixture and precipitate the product by adding anhydrous diethyl ether.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride.

Expected Yield and Purity:

| Parameter | Typical Range |

| Yield | 60-85% |

| Purity (by HPLC) | >95% |

| Purity (by NMR) | Consistent with the expected structure |

Synthesis Workflow

Caption: General workflow for the synthesis of (S)-Benzyl 2-amino-4-hydroxybutanoate HCl.

Applications in Drug Development

Amino acid esters, particularly those of non-proteinogenic amino acids, are valuable building blocks in medicinal chemistry. The unique structure of Benzyl 2-amino-4-hydroxybutanoate, with its hydroxyl and amino functionalities, offers several potential applications.

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a hydroxyl group, which can be a site for post-translational modifications or for modulating the peptide's polarity and solubility.

-

Prodrug Design: The ester and amino groups can be used to link the molecule to a parent drug, potentially improving its pharmacokinetic properties such as solubility, stability, and targeted delivery.

-

Chiral Scaffolds: As a chiral molecule, it can serve as a scaffold for the synthesis of more complex enantiomerically pure molecules.

Role in Prodrug Strategy

Caption: Conceptual diagram of using Benzyl 2-amino-4-hydroxybutanoate as a promoiety in prodrug design.

Potential Signaling Pathway Interactions

While there is no direct research on the signaling pathways modulated by Benzyl 2-amino-4-hydroxybutanoate, as a derivative of a modified amino acid, it could potentially interact with pathways sensitive to amino acid levels. One such central pathway is the mTOR (mechanistic Target of Rapamycin) pathway, which is a key regulator of cell growth, proliferation, and metabolism.

Hypothetical Interaction with the mTOR Signaling Pathway

Amino acids are known to activate the mTORC1 complex. It is conceivable that derivatives like Benzyl 2-amino-4-hydroxybutanoate could be metabolized to release the free amino acid, which could then contribute to the activation of this pathway.

Caption: A simplified diagram of the mTOR signaling pathway and the potential point of influence for amino acid derivatives.

Conclusion

(S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride is a promising yet under-characterized chemical entity. Its synthesis is achievable through established methods for amino acid esterification. The presence of multiple functional groups makes it a versatile tool for medicinal chemists, particularly in the realms of peptide synthesis and prodrug design. Further research is warranted to fully elucidate its properties and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Unlocking Therapeutic Potential: A Technical Guide to Benzyl 2-amino-4-hydroxybutanoate in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry. Its unique structure, featuring a hydroxylated four-carbon side chain, a primary amine, and a carboxylic acid protected as a benzyl ester, makes it a valuable precursor for creating complex molecules with significant biological potential. While not intrinsically bioactive, its strategic importance lies in its utility for synthesizing modified peptides, peptidomimetics, and small molecule inhibitors targeting various enzymes. This guide explores the potential research applications of Benzyl 2-amino-4-hydroxybutanoate, providing detailed experimental protocols and summarizing relevant quantitative data to facilitate its use in drug discovery and development.

Core Properties and Synthetic Utility

Benzyl 2-amino-4-hydroxybutanoate is primarily used as a synthetic intermediate. The benzyl ester provides protection for the carboxylic acid, while the primary amine is typically protected with a tert-butoxycarbonyl (Boc) group during synthesis to allow for controlled, stepwise reactions. This dual protection enables its incorporation into larger molecules through standard peptide coupling chemistry or other organic transformations.[1] The hydroxyl group on the side chain offers a key point for further functionalization or for creating specific interactions with biological targets.

Table 1: Physicochemical Properties of Benzyl 2-amino-4-hydroxybutanoate

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol [1] |

| Structure | Benzyl ester of 2-amino-4-hydroxybutanoic acid |

| Primary Applications | Peptide synthesis, Building block for bioactive molecules[1] |

Potential Research Applications

The true potential of Benzyl 2-amino-4-hydroxybutanoate is realized when it is used as a scaffold to build novel compounds. Its structural motifs are found in several classes of potent enzyme inhibitors.

Kynureninase Inhibitors for Neurological Disorders

The kynurenine pathway is a critical metabolic route for tryptophan degradation, producing several neuroactive metabolites.[1][2][3] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. One of the key enzymes in this pathway is kynureninase (KYNU). Inhibition of KYNU is a promising therapeutic strategy to modulate the levels of neurotoxic and neuroprotective metabolites. A structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, which shares the same core as the parent acid of the title compound, has been shown to be a potent inhibitor of both rat and human kynureninase.[4] This highlights the potential of using Benzyl 2-amino-4-hydroxybutanoate as a starting point for synthesizing novel and potent KYNU inhibitors.

Matrix Metalloproteinase (MMP) Inhibitors for Oncology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[5][6] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is strongly associated with cancer progression, invasion, and metastasis.[5][7] The butanoate core structure is related to hydroxamic acid derivatives, a well-known class of MMP inhibitors. Indeed, derivatives of N-hydroxybutanamide have demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14 and have shown antitumor and antimetastatic effects in preclinical models. Benzyl 2-amino-4-hydroxybutanoate can serve as a scaffold to develop novel, selective MMP inhibitors by modifying its structure to interact with the active site of these enzymes.

Kinase Inhibitors for Signal Transduction Therapy

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Amino acid esters have been successfully used as building blocks for kinase inhibitors. For instance, novel quercetin-3-O-amino acid-esters have been developed as selective inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase involved in cell proliferation and metastasis.[2][8] The hydroxyl group and amino functionality of Benzyl 2-amino-4-hydroxybutanoate provide opportunities to synthesize derivatives that can form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.

Quantitative Data Summary

While specific quantitative data for Benzyl 2-amino-4-hydroxybutanoate itself is not available, the following tables summarize the inhibitory activities of compounds synthesized from structurally related building blocks, illustrating the potential potency that can be achieved.

Table 2: Kynureninase Inhibitor Activity

| Compound | Target Enzyme | Assay Type | Kᵢ (nM) |

| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Rat Kynureninase | Enzyme Inhibition | 100[4] |

| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Human Kynureninase | Enzyme Inhibition | 100[4] |

Table 3: MMP Inhibitor Activity

| Compound Class | Target Enzyme | Assay Type | IC₅₀ (µM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | Enzyme Inhibition | 1 - 1.5 |

Table 4: Kinase Inhibitor Activity

| Compound Class | Target Enzyme | Assay Type | IC₅₀ (µM) |

| Quercetin-3-O-amino acid-esters | Src Tyrosine Kinase | Enzyme Inhibition | 3.2 - 9.9[2] |

Experimental Protocols and Workflows

The following section provides detailed methodologies for the synthesis of the protected building block, its incorporation into a peptide, and a representative enzyme inhibition assay.

General Experimental Workflow

The utilization of Benzyl 2-amino-4-hydroxybutanoate in a research setting typically follows a multi-step workflow from synthesis to biological evaluation.

Protocol: Synthesis of N-Boc-Benzyl 2-amino-4-hydroxybutanoate

This protocol describes a common method for preparing the Boc-protected benzyl ester of 2-amino-4-hydroxybutanoic acid, which is the functional form used in most synthetic applications.[1]

Materials:

-

2-amino-4-hydroxybutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Boc Protection of the Amine:

-

Dissolve 2-amino-4-hydroxybutanoic acid (1 equivalent) in a mixture of acetonitrile and water.

-

Add sodium hydroxide (approx. 1.1 equivalents) and stir until dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in acetonitrile dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

-

-

Benzyl Ester Formation:

-

Dissolve the N-Boc-2-amino-4-hydroxybutanoic acid (1 equivalent) in dichloromethane (DCM).

-

Add benzyl alcohol (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the mixture to 0°C.

-

Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise.

-

Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

-

Filter to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-Benzyl 2-amino-4-hydroxybutanoate.

-

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the custom amino acid derivative into a growing peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N-Fmoc-Benzyl 2-amino-4-hydroxybutanoate (requires Fmoc protection instead of Boc)

-

Standard Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure (One Coupling Cycle):

-

Resin Preparation: Start with the peptide-resin from the previous cycle (or fresh resin for the first amino acid).

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the custom amino acid. Dissolve N-Fmoc-Benzyl 2-amino-4-hydroxybutanoate (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and let it stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

-

-

Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, wash and dry the resin.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Protocol: Kynureninase (KYNU) Fluorogenic Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit kynureninase activity using a fluorogenic substrate.

Materials:

-

Recombinant human Kynureninase (KYNU) enzyme

-

Substrate: L-Kynurenine or a fluorogenic analogue

-

Assay Buffer: e.g., 50 mM Potassium Phosphate buffer, pH 7.5

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the KYNU enzyme and substrate to their final working concentrations in the assay buffer.

-

Compound Plating:

-

Add 1 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. For the control wells, add 1 µL of DMSO.

-

-

Enzyme Addition:

-

Add 50 µL of the diluted KYNU enzyme solution to each well.

-

Mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the substrate solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement:

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the product (e.g., for the product of L-kynurenine cleavage, anthranilic acid, use Ex/Em ≈ 315/415 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

Benzyl 2-amino-4-hydroxybutanoate is a valuable and versatile chemical tool for researchers in drug discovery. While its direct biological activity is limited, its true power lies in its role as a key building block for the synthesis of potent and selective enzyme inhibitors. By leveraging its unique structural features, scientists can develop novel therapeutic candidates targeting critical pathways in neurology, oncology, and other disease areas. The protocols and data presented in this guide provide a foundational framework for incorporating this compound into innovative research and development programs.

References

- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of Benzyl 2-amino-4-hydroxybutanoate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 2-amino-4-hydroxybutanoate is an amino acid ester of significant interest in organic synthesis, particularly as an intermediate in the preparation of peptides and other pharmacologically active molecules.[1] Its solubility in various organic solvents is a critical parameter for its purification, reaction setup, and formulation. This technical guide provides an overview of the known solubility characteristics of Benzyl 2-amino-4-hydroxybutanoate, details a general experimental protocol for solubility determination, and outlines a common synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 2-amino-4-hydroxybutanoate is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | Benzyl 2-amino-4-hydroxybutanoate | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCO)N | |

| InChI Key | PIICDTONQLAGTM-UHFFFAOYSA-N |

Solubility Data

Qualitative solubility information for Benzyl 2-amino-4-hydroxybutanoate has been reported. The compound is described as being soluble in organic solvents such as dichloromethane and methanol.[1] Conversely, it is suggested to have limited solubility in water, which is attributed to the hydrophobic nature of the benzyl group.[1]

Despite a thorough review of available scientific literature, patents, and chemical databases, no quantitative solubility data (e.g., in g/100 mL or mol/L) for Benzyl 2-amino-4-hydroxybutanoate in common organic solvents was found. The following table summarizes the available qualitative information.

| Solvent | Solubility | Temperature (°C) | Pressure (atm) |

| Dichloromethane | Soluble | Not Reported | Not Reported |

| Methanol | Soluble | Not Reported | Not Reported |

| Water | Limited | Not Reported | Not Reported |

Given the absence of quantitative data, researchers are encouraged to determine the solubility of Benzyl 2-amino-4-hydroxybutanoate in their specific solvent systems of interest using standard experimental protocols.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of Benzyl 2-amino-4-hydroxybutanoate in an organic solvent. This method is based on standard procedures for determining the solubility of amino acids and their derivatives.

Objective: To determine the saturation solubility of Benzyl 2-amino-4-hydroxybutanoate in a selected organic solvent at a specific temperature.

Materials:

-

Benzyl 2-amino-4-hydroxybutanoate (solid, high purity)

-

Selected organic solvent (e.g., methanol, dichloromethane, analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Pipettes and syringes

-

Filter (e.g., 0.2 µm PTFE syringe filter)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Benzyl 2-amino-4-hydroxybutanoate to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) x 100

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of a compound.

Synthesis of Benzyl 2-amino-4-hydroxybutanoate

A common method for the synthesis of Benzyl 2-amino-4-hydroxybutanoate involves the protection of the amino group of 2-amino-4-hydroxybutanoic acid, followed by esterification with benzyl alcohol.[1] The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amine functionality.[1]

General Synthetic Pathway:

Caption: A general synthetic pathway for Benzyl 2-amino-4-hydroxybutanoate.

Conclusion

While Benzyl 2-amino-4-hydroxybutanoate is qualitatively known to be soluble in common organic solvents like dichloromethane and methanol, there is a notable absence of quantitative solubility data in the public domain. This guide provides a detailed, generalized experimental protocol to enable researchers to determine this critical parameter for their specific needs. Understanding the solubility of this compound is essential for its effective use in research and development, particularly in the fields of peptide synthesis and drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Benzyl 2-amino-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted stability and degradation profile of Benzyl 2-amino-4-hydroxybutanoate based on the known reactivity of its functional groups and established principles of drug degradation. Specific experimental data for this molecule is not publicly available. The information herein is intended to guide research and development activities.

Introduction

Benzyl 2-amino-4-hydroxybutanoate is an amino acid derivative that serves as a valuable intermediate in the synthesis of peptides and other pharmaceutical compounds.[1] Its structure comprises a benzyl ester protecting the carboxylic acid, a primary amino group, and a primary hydroxyl group. Understanding the stability and degradation profile of this molecule is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the predicted degradation pathways under various stress conditions and provides detailed, generalized experimental protocols for conducting forced degradation studies.

Predicted Stability and Degradation Profile

The chemical stability of Benzyl 2-amino-4-hydroxybutanoate is primarily influenced by its three key functional groups: the benzyl ester, the primary amine, and the primary alcohol. Degradation is expected to occur via hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis of the benzyl ester bond is a primary degradation pathway under both acidic and basic conditions.[1]

-

Acidic Hydrolysis: In the presence of acid, the ester is expected to hydrolyze to form 2-amino-4-hydroxybutanoic acid and benzyl alcohol.

-

Basic Hydrolysis (Saponification): Under basic conditions, the ester will be saponified to yield the corresponding carboxylate salt of 2-amino-4-hydroxybutanoic acid and benzyl alcohol.

Oxidative Degradation

The molecule possesses two sites susceptible to oxidation: the amino group and the hydroxyl group.

-

Oxidation of the Amino Group: The primary amine can undergo oxidative deamination to form an α-keto acid.[2][3][4] This process can be initiated by various oxidizing agents.

-

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, depending on the strength of the oxidizing agent.[5]

Photolytic Degradation

Benzyl esters are known to be susceptible to photohydrolysis upon exposure to UV light.[1] This pathway would lead to the formation of 2-amino-4-hydroxybutanoic acid and benzyl alcohol. The energy from the light can also initiate free-radical mediated degradation pathways.

Thermal Degradation

While benzyl esters are generally stable at ambient temperatures, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The specific thermal stability would need to be determined experimentally.[6]

Data Presentation: Predicted Degradation Products

The following table summarizes the predicted degradation products of Benzyl 2-amino-4-hydroxybutanoate under various stress conditions.

| Stress Condition | Predicted Primary Degradation Products | Secondary Degradation Products |

| Acidic Hydrolysis | 2-amino-4-hydroxybutanoic acid, Benzyl alcohol | - |

| Basic Hydrolysis | 2-amino-4-hydroxybutanoate salt, Benzyl alcohol | - |

| Oxidation | Benzyl 2-keto-4-hydroxybutanoate, Benzyl 2-amino-4-oxobutanoate | Benzyl 2-amino-4-carboxybutanoate |

| Photolysis | 2-amino-4-hydroxybutanoic acid, Benzyl alcohol | Products from radical degradation |

| Thermal | Products of hydrolysis and oxidation | Further decomposition products |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] The following protocols are generalized and should be adapted based on the specific properties of the compound and the analytical techniques employed. A target degradation of 5-20% is generally considered appropriate.[8]

General Stock Solution Preparation

Prepare a stock solution of Benzyl 2-amino-4-hydroxybutanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation Protocol

-

Acidic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Basic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Neutral Condition:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 60°C for 24 hours.

-

Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of Benzyl 2-amino-4-hydroxybutanoate (0.1 mg/mL in a suitable solvent) in a photostability chamber.

-

The exposure should be to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.[7]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time points.

Thermal Degradation Protocol

-

Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

Also, heat a solution of the compound (1 mg/mL) at 70°C for 48 hours.

-

After the specified time, cool the samples and prepare solutions for analysis at a concentration of 0.1 mg/mL.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[9]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.[9]

Mandatory Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of Benzyl 2-amino-4-hydroxybutanoate.

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Chiral Synthesis of Benzyl 2-amino-4-hydroxybutanoate: An In-depth Technical Guide

Introduction

Benzyl 2-amino-4-hydroxybutanoate, a chiral building block of significant interest in medicinal chemistry and drug development, presents a unique synthetic challenge due to the presence of a stereocenter at the α-carbon. The selective synthesis of its enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the key strategies for the chiral synthesis of Benzyl 2-amino-4-hydroxybutanoate, with a focus on chemoenzymatic methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers and scientists in this field.

While direct asymmetric synthesis of Benzyl 2-amino-4-hydroxybutanoate is not extensively documented, a robust and highly stereoselective approach involves a two-stage process: the chemoenzymatic synthesis of the chiral precursor, (S)- or (R)-2-amino-4-hydroxybutanoic acid, followed by its protection and esterification.

Chemoenzymatic Synthesis of Chiral 2-amino-4-hydroxybutanoic Acid

A highly efficient and stereoselective method for the synthesis of chiral 2-amino-4-hydroxybutanoic acid involves a one-pot, two-step enzymatic cascade. This approach utilizes an aldolase to create the carbon-carbon bond and a transaminase to introduce the chiral amine group with high enantioselectivity.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-amino-4-hydroxybutanoic Acid

This protocol is adapted from established biocatalytic methods for the synthesis of chiral amino acids.

Materials:

-

Formaldehyde (37 wt. % in H₂O)

-

Sodium pyruvate

-

L-Alanine

-

Pyridoxal 5'-phosphate (PLP)

-

Class II pyruvate aldolase (e.g., from E. coli)

-

(S)-selective ω-transaminase

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Syringe pump

-

Reaction vessel with stirrer and temperature control

Procedure:

-

A reaction mixture is prepared by dissolving sodium pyruvate (e.g., 0.2 M) and L-alanine (e.g., 0.4 M) in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM PLP.

-

The Class II pyruvate aldolase and the (S)-selective ω-transaminase are added to the reaction mixture.

-

Formaldehyde solution is added continuously to the stirred reaction mixture via a syringe pump at a controlled rate (e.g., 0.1 M/h). The continuous addition is crucial to maintain a low stationary concentration of formaldehyde, which can be inhibitory to the enzymes at high concentrations.

-

The reaction is maintained at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) for a specified duration (e.g., 24-48 hours).

-

Reaction progress is monitored by techniques such as HPLC to determine the conversion of starting materials and the formation of the product.

-

Upon completion, the enzymes are removed by heat denaturation or ultrafiltration.

-

The product, (S)-2-amino-4-hydroxybutanoic acid, is purified from the reaction mixture using ion-exchange chromatography.

Data Presentation

The following table summarizes typical quantitative data for the chemoenzymatic synthesis of chiral 2-amino-4-hydroxybutanoic acid.

| Parameter | Value |

| Substrate Concentration | Formaldehyde, Pyruvate |

| Product | (S)-2-amino-4-hydroxybutanoic acid |

| Yield | >85% |

| Enantiomeric Excess (ee) | >99% |

| Key Enzymes | Pyruvate aldolase, ω-Transaminase |

| Reaction Time | 24 - 48 hours |

| Temperature | 30°C |

| pH | 7.0 |

Synthesis of Benzyl 2-amino-4-hydroxybutanoate via Protection and Esterification

Once the chiral 2-amino-4-hydroxybutanoic acid is obtained, the synthesis of the target benzyl ester is typically achieved through a two-step sequence involving the protection of the amino group followed by esterification of the carboxylic acid.

Step 1: Protection of the Amino Group

The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during the subsequent esterification.

Experimental Protocol: Boc Protection

-

Chiral 2-amino-4-hydroxybutanoic acid is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.

-

A base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction is stirred until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is then acidified, and the Boc-protected product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the Boc-protected chiral 2-amino-4-hydroxybutanoic acid.

Step 2: Esterification with Benzyl Alcohol

The Boc-protected amino acid is then esterified with benzyl alcohol to yield the final product.

Experimental Protocol: Benzylation

-

The Boc-protected chiral 2-amino-4-hydroxybutanoic acid is dissolved in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Benzyl alcohol is added to the solution, typically in a slight excess.

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like DMAP, is added to facilitate the esterification.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The reaction mixture is filtered to remove any solid by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed with aqueous solutions to remove excess reagents and by-products.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure Benzyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate.

Step 3: Deprotection (Optional)

If the final product with a free amino group is desired, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid in DCM).

Data Presentation

The following table summarizes typical quantitative data for the protection and esterification steps. Actual yields can vary depending on the specific conditions and scale of the reaction.

| Step | Reagents | Product | Typical Yield |

| Boc Protection | Boc₂O, Base (e.g., NaOH, DMAP) | Boc-2-amino-4-hydroxybutanoic acid | 85-95% |

| Esterification | Benzyl alcohol, Coupling agent (e.g., DCC, EDC) | Benzyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate | 70-90% |

| Deprotection | Acid (e.g., TFA) | Benzyl 2-amino-4-hydroxybutanoate | >90% |

Visualizations

Chemoenzymatic Synthesis Workflow

Spectroscopic Analysis of Benzyl 2-amino-4-hydroxybutanoate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Benzyl 2-amino-4-hydroxybutanoate, a key intermediate in pharmaceutical and peptide synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this molecule.

The molecular structure of Benzyl 2-amino-4-hydroxybutanoate consists of a benzyl ester, a primary amine, a primary alcohol, and a chiral center at the alpha-carbon. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Benzyl 2-amino-4-hydroxybutanoate. These predictions are derived from established chemical shift and frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 | m | 5H | Ar-H |

| ~ 5.15 | s | 2H | Ph-CH₂ -O |

| ~ 3.70 | t | 2H | HO-CH₂ - |

| ~ 3.50 | t | 1H | -CH (NH₂)- |

| ~ 2.0-2.2 | m | 2H | -CH₂-CH₂ -CH- |

| ~ 1.8 (broad s) | - | 2H | -NH₂ |

| ~ 1.6 (broad s) | - | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 174 | C =O (Ester) |

| ~ 136 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.2 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 67 | Ph-C H₂-O |

| ~ 60 | HO-C H₂- |

| ~ 55 | -C H(NH₂) |

| ~ 35 | -CH₂-C H₂-CH- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (medium) | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| ~ 1735 (strong) | C=O stretch | Ester |

| 1600, 1495, 1455 | C=C stretch | Aromatic Ring |

| ~ 1600 (medium) | N-H bend | Primary Amine |

| ~ 1250 (strong) | C-O stretch | Ester |

| ~ 1050 (medium) | C-O stretch | Primary Alcohol |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 102 | [M - C₇H₇O]⁺ (Loss of benzyloxy radical) |

| 74 | [H₂N=CH-CO₂H]⁺ (From cleavage alpha to the amine) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as Benzyl 2-amino-4-hydroxybutanoate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The Latent Bio-Potential: A Technical Guide to the Biological Activities of Benzyl 2-amino-4-hydroxybutanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-4-hydroxybutanoate, a key intermediate in synthetic organic chemistry, has garnered limited attention for its intrinsic biological activities. However, a growing body of evidence suggests that its structural scaffold is a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities exhibited by derivatives of Benzyl 2-amino-4-hydroxybutanoate, focusing on their potential as anticonvulsant, antimicrobial, and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential harbored within this chemical class.

Introduction

Benzyl 2-amino-4-hydroxybutanoate serves primarily as a versatile building block in the synthesis of complex molecules, particularly in the realm of peptide chemistry. Its protected amino and carboxylic acid functionalities make it an ideal starting material for creating diverse libraries of compounds. While the parent molecule itself has not been extensively studied for its biological effects, structural analogs and derivatives have demonstrated significant pharmacological potential. This guide consolidates the available data on these derivatives, highlighting key structure-activity relationships and providing a foundation for future drug discovery efforts.

Anticonvulsant Activity of N'-Benzyl Amino Acid Amide Derivatives

A notable area of investigation for derivatives of amino acids, structurally related to Benzyl 2-amino-4-hydroxybutanoate, is their potential as anticonvulsant agents. Research into N'-benzyl 2-substituted 2-amino acetamides has revealed potent activities in preclinical seizure models.

Quantitative Data

The following table summarizes the in vivo anticonvulsant activity of representative N'-benzyl 2-amino acetamide derivatives in the maximal electroshock seizure (MES) model in mice. The data is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

| Compound ID | R-Group at C2 | MES ED50 (mg/kg, i.p.) | Reference |

| 1 | Isopropyl | 15 | [1] |

| 2 | tert-Butyl | 14 | [1] |

| 3 | Methoxy | >30, <100 | [1] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Animals: Male albino mice (20-30 g) are used.

Procedure:

-

Animals are administered the test compound intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

-

The ED50 is calculated using statistical methods, such as the log-probit method, from the dose-response data.[2]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant activity of N'-benzyl 2-amino acetamides is significantly influenced by the nature of the substituent at the C2 position.

Caption: SAR for anticonvulsant N'-benzyl 2-amino acetamides.

Antimicrobial Activity of Amino Acid Derivatives

Derivatives of amino acids have also been explored for their potential to combat microbial infections. N-substituted-β-amino acid derivatives and other benzyl derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative N-substituted-β-amino acid and benzyl bromide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Derivative | Organism | MIC (µg/mL) | Reference |

| N-Substituted-β-amino acid | Hydrazone derivative | Staphylococcus aureus | 4 - 16 | [3] |

| N-Substituted-β-amino acid | Thiosemicarbazide derivative | Staphylococcus aureus | 4 - 16 | [3] |

| Benzyl bromide | Derivative 1a | Candida albicans | 250 | [4] |

| Benzyl bromide | Derivative 1c | Streptococcus pyogenes | 500 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal cultures

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Caption: Workflow for antimicrobial MIC testing.

Anticancer Activity of Benzyl and Amino Acid Derivatives

The structural motifs present in Benzyl 2-amino-4-hydroxybutanoate derivatives are also found in compounds with potent anticancer activity. Various studies have demonstrated the cytotoxic effects of such derivatives against a range of human cancer cell lines.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50) of representative benzyl alcohol and 2-amino-4-aryl-pyrimidine derivatives against several human cancer cell lines. The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |

| Benzyl alcohol derivative | Compound 12 | MDA-MB-231 (Breast) | 78.71 ± 8.3 | [6] |

| 2-Amino-4-aryl-pyrimidine | Compound 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [7] |

| 2-Amino-4-aryl-pyrimidine | Compound 7b | HeLa (Cervical) | 0.74 ± 0.13 | [7] |

| 2-Amino-4-aryl-pyrimidine | Compound 5f | Various | 0.45 - 1.66 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[7]

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for direct derivatives of Benzyl 2-amino-4-hydroxybutanoate are not yet elucidated, studies on structurally related anticancer compounds suggest potential mechanisms of action. For instance, some 2-amino-4-aryl-pyrimidine derivatives have been shown to modulate key cancer-related signaling pathways.

Caption: Potential signaling pathways targeted by anticancer derivatives.[7]

Conclusion and Future Directions

Benzyl 2-amino-4-hydroxybutanoate, while unassuming in its own right, provides a rich chemical scaffold for the development of novel therapeutic agents. The diverse biological activities—anticonvulsant, antimicrobial, and anticancer—exhibited by its structural relatives underscore the vast potential that lies in the systematic exploration and modification of this core structure.

Future research should focus on:

-

Synthesis and screening of a focused library of direct derivatives of Benzyl 2-amino-4-hydroxybutanoate to establish a clear structure-activity relationship for the core molecule.

-

Elucidation of the specific molecular targets and signaling pathways modulated by the most potent derivatives to understand their mechanisms of action.

-

Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, paving the way for in vivo efficacy studies and potential clinical development.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors, with the ultimate goal of translating the latent bio-potential of Benzyl 2-amino-4-hydroxybutanoate derivatives into tangible therapeutic benefits.

References

- 1. Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2- Amino-3-methylbutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]